Lobetyolin

描述

准备方法

Synthetic Routes and Reaction Conditions: Lobetyolin can be synthesized through the glycosylation of lobetyol, a polyacetylenic compound. The process involves the use of glucosyl donors under specific reaction conditions to achieve the desired glycosylation .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Codonopsis pilosula roots. The roots are harvested, dried, and subjected to solvent extraction to isolate this compound. The extract is then purified using chromatographic techniques to obtain a high-purity product .

化学反应分析

Types of Reactions: Lobetyolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with potentially enhanced biological activities .

科学研究应用

Lobetyolin has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into polyacetylene glycosides.

Biology: Research focuses on its role in modulating biological pathways, particularly in cancer cells.

Medicine: this compound is investigated for its anticancer properties, especially against gastric cancer.

作用机制

Lobetyolin exerts its effects through several mechanisms:

Molecular Targets: this compound targets the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2), reducing its expression and thereby inhibiting glutamine metabolism.

Pathways Involved: The compound induces apoptosis in cancer cells by downregulating glutamine metabolism and affecting the expression of key proteins involved in cell survival and proliferation.

相似化合物的比较

Lobetyolin is unique among polyacetylene glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

This compound stands out due to its potent anticancer properties and its ability to modulate glutamine metabolism, making it a promising candidate for further research and development .

生物活性

Lobetyolin (LBT) is a bioactive compound derived from the traditional medicinal herb Codonopsis pilosula, known for its extensive use in East and Southeast Asian medicine. Recent research has highlighted its diverse biological activities, particularly in cancer therapy, anti-inflammatory responses, and sepsis management. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a polyacetylenic compound and is recognized for its potential therapeutic properties, including:

- Anticancer effects

- Anti-inflammatory properties

- Cardioprotective effects

- Antioxidant activity

This compound has been shown to induce apoptosis in various cancer cell lines, notably colorectal and breast cancer cells. The mechanism primarily involves the inhibition of glutamine metabolism through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is often overexpressed in cancer cells to meet increased metabolic demands.

Key Findings:

- Apoptosis Induction: In HCT-116 colon cancer cells, this compound treatment resulted in increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways. The expression of p53 and p21 was also influenced, suggesting a role for these proteins in mediating this compound's effects .

- Dose-Dependent Effects: Studies demonstrated that this compound reduced the proliferation of HCT-116 cells in a dose-dependent manner (10–40 μM), effectively triggering caspase-dependent apoptosis .

Case Study: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, this compound exhibited significant anti-proliferative effects. The treatment led to decreased cell viability and enhanced apoptosis markers, reinforcing its potential as an anticancer agent .

Anti-Inflammatory Activity

This compound has been investigated for its ability to mitigate inflammatory responses. In a mouse model of sepsis induced by lipopolysaccharide (LPS), pretreatment with this compound significantly improved survival rates and reduced levels of inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

Research Findings:

- Cytokine Production: The compound effectively inhibited macrophage activation, leading to decreased production of pro-inflammatory cytokines .

- Histological Improvements: Histological examinations showed reduced lung and liver damage in treated mice compared to controls, indicating protective effects against LPS-induced tissue injury .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Inhibition of ASCT2-mediated glutamine metabolism |

| Anti-inflammatory | Reduces inflammatory cytokines | Modulation of macrophage activation |

| Cardioprotective | Protects against oxidative stress | Antioxidant properties |

| Immunomodulatory | Enhances immune response | Replenishes Qi and nourishes blood |

属性

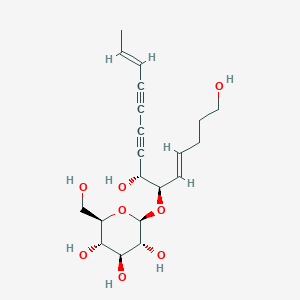

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-MXFZCOKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-38-9 | |

| Record name | Lobetyolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOBETYOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。